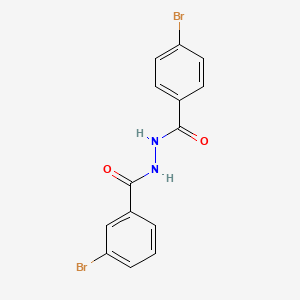![molecular formula C23H22N2O3 B6087572 3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6087572.png)
3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as ETP-46321 and has been found to exhibit promising results in preclinical studies as a potential treatment for various diseases.
Mechanism of Action
The mechanism of action of ETP-46321 is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes and signaling pathways that are involved in the development and progression of diseases. ETP-46321 has been found to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. Inhibition of PARP-1 can lead to the accumulation of DNA damage and induce apoptosis in cancer cells. ETP-46321 has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
ETP-46321 has been found to exhibit various biochemical and physiological effects in preclinical studies. In cancer research, ETP-46321 has been shown to inhibit the growth of tumor cells, induce apoptosis, and reduce angiogenesis. In inflammation research, ETP-46321 has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activity of immune cells, and protect against tissue damage. In autoimmune disorder research, ETP-46321 has been shown to suppress the activity of immune cells and reduce the severity of autoimmune diseases.
Advantages and Limitations for Lab Experiments
ETP-46321 has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways, its ability to inhibit the activity of multiple targets simultaneously, and its potential for use in combination with other drugs. However, ETP-46321 also has some limitations, including its low solubility in water, its potential for off-target effects, and its potential for toxicity at high doses.
Future Directions
There are several future directions for further research on ETP-46321, including the optimization of its synthesis method, the development of more potent and selective analogs, the investigation of its potential for use in combination with other drugs, the exploration of its potential for use in other diseases, and the evaluation of its safety and efficacy in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of ETP-46321 and its effects on various signaling pathways and cellular processes.
Synthesis Methods
The synthesis of ETP-46321 involves several steps, including the condensation of 3-methylbenzoic acid with 4-aminophenol to form 4-(3-methylbenzoylamino)phenol. This compound is then reacted with ethyl chloroformate to form 3-ethoxy-N-(4-hydroxyphenyl)benzamide, which is then further reacted with 4-(3-methylbenzoylamino)aniline to form 3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide.
Scientific Research Applications
ETP-46321 has been found to exhibit potential therapeutic effects in preclinical studies for various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, ETP-46321 has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In inflammation research, ETP-46321 has been found to reduce inflammation and protect against tissue damage in animal models. In autoimmune disorder research, ETP-46321 has been shown to suppress the activity of immune cells and reduce the severity of autoimmune diseases in animal models.
properties
IUPAC Name |
N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-3-28-21-9-5-8-18(15-21)23(27)25-20-12-10-19(11-13-20)24-22(26)17-7-4-6-16(2)14-17/h4-15H,3H2,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHNQPGARDBDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-ethyl-3-piperidinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6087499.png)

![2-{1-(3,5-dimethoxybenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6087511.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]propanamide](/img/structure/B6087513.png)
![4-[(4-bromo-5-propyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B6087515.png)
![4-(4-fluorophenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087519.png)
![4-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6087530.png)
![{3-benzyl-1-[(2-methyl-1-phenyl-1H-benzimidazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6087538.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6087545.png)
![2-{[3-(3-bromophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6087552.png)
![3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6087555.png)
